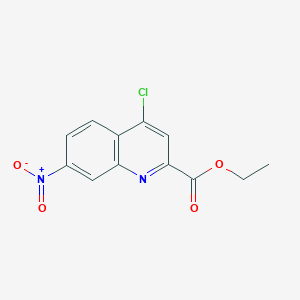

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (ECNC) is an organic compound that has been widely used in various scientific research applications. ECNC has been utilized in the synthesis of a wide range of compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.

Scientific Research Applications

- Ethyl 4-chloro-7-nitroquinoline-2-carboxylate exhibits potential as an anticancer agent. Quinoline derivatives have been investigated for their ability to inhibit cancer cell growth and induce apoptosis. Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .

- Quinoline compounds, including our target molecule, have shown antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Ethyl 4-chloro-7-nitroquinoline-2-carboxylate may contribute to cellular defense against oxidative stress .

- Inflammation is associated with various diseases. Quinoline derivatives possess anti-inflammatory properties, making them potential candidates for drug development. Ethyl 4-chloro-7-nitroquinoline-2-carboxylate could modulate inflammatory pathways and reduce inflammation .

- Quinoline-based compounds have historically been used in antimalarial drugs. Ethyl 4-chloro-7-nitroquinoline-2-carboxylate might exhibit antimalarial activity by interfering with the Plasmodium parasite’s life cycle .

- The ongoing COVID-19 pandemic has prompted research into potential antiviral agents. Some quinoline derivatives have demonstrated activity against SARS-CoV-2. Ethyl 4-chloro-7-nitroquinoline-2-carboxylate could be explored further for its antiviral effects .

- Tuberculosis remains a global health concern. Quinoline-based molecules have been investigated as potential antitubercular agents. Ethyl 4-chloro-7-nitroquinoline-2-carboxylate may inhibit Mycobacterium tuberculosis growth and serve as a lead compound for drug development .

Anticancer Activity

Antioxidant Properties

Anti-Inflammatory Effects

Antimalarial Potential

Anti-SARS-CoV-2 Activity

Antituberculosis Properties

properties

IUPAC Name |

ethyl 4-chloro-7-nitroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)11-6-9(13)8-4-3-7(15(17)18)5-10(8)14-11/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFCBXFDBFPSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2730026.png)

![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)

![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)

![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)

![3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2730041.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)